Cas no 859138-52-6 ((2Z)-3-oxo-2-{4-(propan-2-yl)phenylmethylidene}-2,3-dihydro-1-benzofuran-6-yl acetate)

(2Z)-3-オキソ-2-{4-(プロパン-2-イル)フェニルメチリデン}-2,3-ジヒドロ-1-ベンゾフラン-6-イル アセテートは、ベンゾフラン骨格にα,β-不飽和ケトンとアセチル基を有する特異な構造を持つ化合物です。この分子は、Z型の二重結合配置と共役系を形成しており、光学的特性や反応性に特徴を示します。特に、プロピルフェニル基の導入により脂溶性が向上し、生体膜透過性に優れる点が注目されます。アセチル基の存在は代謝安定性に寄与し、医薬品中間体としての応用が期待されます。X線結晶構造解析により立体配置が確認されており、高純度合成が可能な点も利点です。

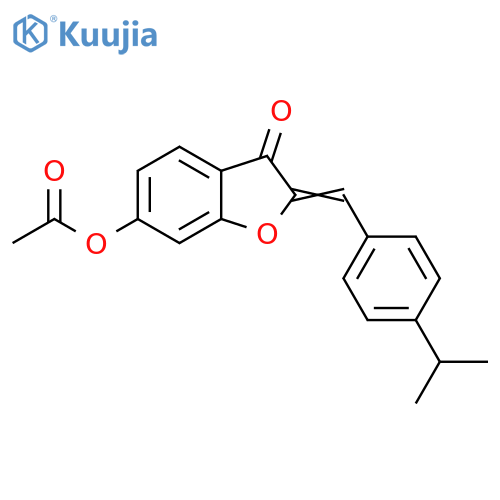

859138-52-6 structure

商品名:(2Z)-3-oxo-2-{4-(propan-2-yl)phenylmethylidene}-2,3-dihydro-1-benzofuran-6-yl acetate

CAS番号:859138-52-6

MF:C20H18O4

メガワット:322.354526042938

CID:5556015

(2Z)-3-oxo-2-{4-(propan-2-yl)phenylmethylidene}-2,3-dihydro-1-benzofuran-6-yl acetate 化学的及び物理的性質

名前と識別子

-

- (Z)-2-(4-isopropylbenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl acetate

- 3(2H)-Benzofuranone, 6-(acetyloxy)-2-[[4-(1-methylethyl)phenyl]methylene]-

- (2Z)-3-oxo-2-{4-(propan-2-yl)phenylmethylidene}-2,3-dihydro-1-benzofuran-6-yl acetate

-

- インチ: 1S/C20H18O4/c1-12(2)15-6-4-14(5-7-15)10-19-20(22)17-9-8-16(23-13(3)21)11-18(17)24-19/h4-12H,1-3H3

- InChIKey: NXFOYRLLQACSBO-UHFFFAOYSA-N

- ほほえんだ: O1C2=CC(OC(C)=O)=CC=C2C(=O)C1=CC1=CC=C(C(C)C)C=C1

(2Z)-3-oxo-2-{4-(propan-2-yl)phenylmethylidene}-2,3-dihydro-1-benzofuran-6-yl acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3139-2223-100mg |

(2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-6-yl acetate |

859138-52-6 | 90%+ | 100mg |

$248.0 | 2023-07-05 | |

| Life Chemicals | F3139-2223-15mg |

(2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-6-yl acetate |

859138-52-6 | 90%+ | 15mg |

$89.0 | 2023-07-05 | |

| Life Chemicals | F3139-2223-50mg |

(2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-6-yl acetate |

859138-52-6 | 90%+ | 50mg |

$160.0 | 2023-07-05 | |

| Life Chemicals | F3139-2223-20μmol |

(2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-6-yl acetate |

859138-52-6 | 90%+ | 20μl |

$79.0 | 2023-07-05 | |

| Life Chemicals | F3139-2223-4mg |

(2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-6-yl acetate |

859138-52-6 | 90%+ | 4mg |

$66.0 | 2023-07-05 | |

| Life Chemicals | F3139-2223-25mg |

(2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-6-yl acetate |

859138-52-6 | 90%+ | 25mg |

$109.0 | 2023-07-05 | |

| Life Chemicals | F3139-2223-2mg |

(2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-6-yl acetate |

859138-52-6 | 90%+ | 2mg |

$59.0 | 2023-07-05 | |

| Life Chemicals | F3139-2223-3mg |

(2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-6-yl acetate |

859138-52-6 | 90%+ | 3mg |

$63.0 | 2023-07-05 | |

| Life Chemicals | F3139-2223-20mg |

(2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-6-yl acetate |

859138-52-6 | 90%+ | 20mg |

$99.0 | 2023-07-05 | |

| Life Chemicals | F3139-2223-30mg |

(2Z)-3-oxo-2-{[4-(propan-2-yl)phenyl]methylidene}-2,3-dihydro-1-benzofuran-6-yl acetate |

859138-52-6 | 90%+ | 30mg |

$119.0 | 2023-07-05 |

(2Z)-3-oxo-2-{4-(propan-2-yl)phenylmethylidene}-2,3-dihydro-1-benzofuran-6-yl acetate 関連文献

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217

859138-52-6 ((2Z)-3-oxo-2-{4-(propan-2-yl)phenylmethylidene}-2,3-dihydro-1-benzofuran-6-yl acetate) 関連製品

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 2680705-68-2(benzyl N-2-hydroxy-3-(2-methylmorpholin-4-yl)propylcarbamate)

- 2172597-50-9(2-1-(4-cyanobutyl)-5-(difluoromethyl)-1H-1,2,3-triazol-4-ylacetamide)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

推奨される供給者

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬